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molecular formula C14H8N2O4 B8704996 1-Amino-7-nitroanthracene-9,10-dione CAS No. 55373-23-4

1-Amino-7-nitroanthracene-9,10-dione

Cat. No. B8704996
M. Wt: 268.22 g/mol
InChI Key: QRCMUMMBHKTDAZ-UHFFFAOYSA-N
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Patent
US04102906

Procedure details

A suspension of 317 g of 1,7-dinitroanthraquinone (94%) in 2 liters of water was stirred with 340 g of ammonia (molar ratio 20 : 1; pressure 40 atms) in an autoclave for a period of 2 hours at a temperature of 180° C. After venting, the reaction mixture was filtered under suction at room temperature. The mother liquor was recycled, whilst the residue was dried. Yield: 274 g of a 90% 1-amino-7-nitroanthraquinone (92% of the theoretical yield).
Quantity
317 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=3)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.N>O>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=3)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
317 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
340 g
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered under suction at room temperature
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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